molecular formula C20H26N2O5S B4557911 N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4557911
M. Wt: 406.5 g/mol
InChI Key: HHLRBXRQILAWAS-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C20H26N2O5S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.15624311 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, as part of the broader family of biphenylsulfonamides and benzenesulfonamide derivatives, has been explored in various chemical synthesis processes and structural analyses. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, where specific substitutions on the pendant phenyl ring, including hydrophobic groups like isobutyl, have led to improved binding and functional activity (N. Murugesan et al., 1998). Similarly, various benzenesulfonamide derivatives have been synthesized, showing significant antimicrobial activity, pointing towards the potential biomedical applications of such compounds (Ashish P. Keche et al., 2012).

Antimicrobial and Anti-inflammatory Properties

Research into derivatives of benzenesulfonamide, similar in structural aspects to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has unveiled promising antimicrobial and anti-inflammatory properties. For example, novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have shown significant activity against pro-inflammatory cytokines and pathogenic bacteria and fungi, suggesting the therapeutic potential of these compounds in anti-inflammatory and antimicrobial treatments (Ashish P. Keche et al., 2012).

Anticancer Activity

The study of dimethoxy and trimethoxy indanonic spiroisoxazoline compounds, which share structural motifs with N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has demonstrated potent cytotoxic effects against HepG2 cancerous liver cell lines. These findings indicate the potential of such compounds in the development of new anti-liver cancer agents, highlighting the importance of structural features like dimethoxy and sulfonyl groups in anticancer activity (A. Abolhasani et al., 2020).

Synthetic Methodologies

The chemical synthesis of molecules within the same family as N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide involves complex methodologies that contribute to the advancement of synthetic chemistry. For example, the development of Weinreb amide-based synthetic equivalents has facilitated the convenient synthesis of complex structures, including those containing aryl and sulfonyl groups, which are crucial for the biological activity of these compounds (Harikrishna Kommidi et al., 2010).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-21-20(23)14-22(28(24,25)17-8-6-5-7-9-17)16-10-11-18(26-3)19(12-16)27-4/h5-12,15H,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRBXRQILAWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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